Albamycin
Description
Historical Context and Research Significance of Aminocoumarin Antibiotics
The discovery of aminocoumarin antibiotics, including novobiocin (B609625), in the 1950s marked an important period in the fight against bacterial infections. wikipedia.orglshtm.ac.uk Novobiocin was among the earliest members of this class to be reported and subsequently introduced into clinical practice. wikipedia.orgnewdrugapprovals.org Its significance in research stems from its potent inhibitory activity against bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication and transcription. wikipedia.orgnih.govacs.orgfishersci.cahmdb.camcmaster.caresearchgate.net Early research with novobiocin provided the initial clinical proof of concept for targeting these enzymes. acs.org Despite facing challenges such as low solubility, poor pharmacokinetics, and limited activity against Gram-negative bacteria, the fundamental research into novobiocin's mechanism has spurred continued efforts to develop new antibacterial agents targeting the same pathways. newdrugapprovals.orgacs.orgncsu.edu Beyond its antibacterial properties, research has revealed novobiocin's ability to inhibit certain eukaryotic proteins, including heat shock protein 90 (Hsp90), the lipopolysaccharide transporter LptBFGC, and DNA polymerase theta, broadening its research significance into areas like cancer biology and cellular processes. wikipedia.orgtaylorandfrancis.comsigmaaldrich.comharvard.edunih.gov The compound also serves as a basis for research focused on isolating and characterizing novel derivatives from natural sources. ruhr-uni-bochum.de
Chemical Classification within Research Paradigms
Novobiocin is chemically classified as an aminocoumarin antibiotic. wikipedia.orgmcmaster.caresearchgate.netnih.gov It is a natural product characterized by a complex structure derived from coumarin (B35378). nih.govnih.gov
Aminocoumarin Class
As a member of the aminocoumarin class, novobiocin shares structural features and a common mechanism of action with other antibiotics in this group, such as clorobiocin (B606725) and coumermycin A1. wikipedia.orgthieme-connect.com The core structure of novobiocin comprises three distinct moieties: a substituted benzoic acid derivative (often referred to as ring A), an aminocoumarin nucleus (ring B), and a unique sugar derivative called L-noviose (ring C). wikipedia.orgthieme-connect.comresearchgate.net The aminocoumarin ring typically features hydroxyl substitutions, and in novobiocin, a methyl group is present at the 8-position of this ring. thieme-connect.com The L-noviose sugar component is notable for its unusual 5,5-dimethyl structure and the presence of carbamyl and methyl groups. thieme-connect.com The intricate interplay of these structural components contributes to novobiocin's biological activity, particularly its high affinity binding to bacterial DNA gyrase. researchgate.netthieme-connect.com
Natural Product Origin from Streptomyces Species
Novobiocin is a natural product, biosynthesized by actinomycetes, primarily species belonging to the genus Streptomyces. wikipedia.orgtaylorandfrancis.comsigmaaldrich.comnih.govhmdb.camcmaster.canih.govfishersci.ca It is notably produced by Streptomyces niveus, which is considered a subjective synonym for Streptomyces spheroides. wikipedia.orgnewdrugapprovals.orgnih.govmcmaster.caresearchgate.net While S. niveus (S. spheroides) is the major producer, other Streptomyces species have also been reported to yield novobiocin. newdrugapprovals.orgnih.gov The biosynthesis of novobiocin involves the enzymatic assembly of its three constituent parts. The benzoic acid derivative is synthesized from prephenate and dimethylallyl pyrophosphate, the aminocoumarin moiety originates from L-tyrosine, and the L-noviose sugar is derived from glucose-1-phosphate. wikipedia.org Research has led to the identification and cloning of the biosynthetic gene cluster responsible for novobiocin production in Streptomyces spheroides. wikipedia.orgresearchgate.net The ability of Streptomyces species to produce a wide array of bioactive compounds, including DNA gyrase inhibitors like novobiocin, underscores their significance as a source for discovering novel lead structures in drug research. ruhr-uni-bochum.de
Here is a table summarizing some key chemical identifiers for Novobiocin:
| Property | Value | Source |
| Chemical Formula | C₃₁H₃₆N₂O₁₁ | wikipedia.orgnewdrugapprovals.orgwikipedia.org |
| Molecular Weight | 612.632 g/mol (612.624 Da) | wikipedia.orgnewdrugapprovals.orgwikipedia.org |
| CAS Number | 303-81-1 | wikipedia.orgnewdrugapprovals.orgwikipedia.org |
| PubChem CID | 9346 | wikipedia.orgnewdrugapprovals.orgwikipedia.org |
| Melting Point | 152 to 156 °C (Decomposes) | wikipedia.org |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;4-[[7-[(2R,3R,4S,5R)-4-carbamoyloxy-3-hydroxy-5-methoxy-6,6-dimethyloxan-2-yl]oxy-4-hydroxy-8-methyl-2-oxochromen-3-yl]carbamoyl]-2-(3-methylbut-2-enyl)phenolate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N2O11.Na/c1-14(2)7-8-16-13-17(9-11-19(16)34)27(37)33-21-22(35)18-10-12-20(15(3)24(18)42-28(21)38)41-29-23(36)25(43-30(32)39)26(40-6)31(4,5)44-29;/h7,9-13,23,25-26,29,34-36H,8H2,1-6H3,(H2,32,39)(H,33,37);/q;+1/p-1/t23-,25+,26-,29-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPRGAYLRGSOSU-RNROJPEYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)[O-])CC=C(C)C)OC4C(C(C(C(O4)(C)C)OC)OC(=O)N)O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)[O-])CC=C(C)C)O[C@H]4[C@@H]([C@@H]([C@H](C(O4)(C)C)OC)OC(=O)N)O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35N2NaO11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanisms of Action
Bacterial DNA Gyrase Inhibition
Albamycin is a potent inhibitor of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, transcription, and repair in bacteria. acs.orgmdpi.comguidetopharmacology.orgwikipedia.org DNA gyrase introduces negative supercoils into bacterial DNA, a process crucial for packaging and managing the bacterial chromosome. nih.govasm.org this compound's inhibitory action specifically targets the GyrB subunit of this enzyme. wikipedia.orgdrugbank.comchemeurope.com
Competitive Inhibition of ATPase Activity in GyrB Subunit
The primary mechanism by which this compound inhibits bacterial DNA gyrase is through competitive inhibition of the ATPase activity located in the N-terminal domain of the GyrB subunit. wikipedia.orgdrugbank.comchemeurope.comwikidoc.orgacs.orgmdpi.comnih.govpnas.org DNA gyrase utilizes the energy from ATP hydrolysis to perform its supercoiling function. mdpi.comwikipedia.org By binding to the ATP-binding site on GyrB, this compound blocks the access of ATP, thereby preventing the energy transduction necessary for the enzyme's activity. mdpi.compnas.orgosti.gov This competitive inhibition of ATPase activity is a hallmark of the aminocoumarin class of antibiotics, which includes clorobiocin (B606725) and coumermycin A1. wikipedia.orgdrugbank.comchemeurope.commdpi.com
Binding Site Analysis within the Gyrase-ATP Complex
X-ray crystallographic studies have provided detailed insights into the binding of this compound to bacterial DNA gyrase. These studies reveal that this compound binds to the GHKL domain of the GyrB subunit, and its binding site overlaps with that of ATP. wikipedia.orgchemeurope.comwikidoc.orgresearchgate.net This overlap in binding sites explains the competitive nature of this compound's inhibition of ATP hydrolysis. wikipedia.orgchemeurope.comwikidoc.org The coumarin (B35378) core of this compound is particularly important for interacting with the ATP-binding site. wikipedia.orgchemeurope.comwikidoc.org The crystal structure of the N-terminal sub-domain of E. coli GyrB bound to novobiocin (B609625) has been known since 1996, facilitating the study and design of inhibitors targeting this region. nih.gov
Comparative Molecular Interactions with Other DNA Topoisomerase Inhibitors
This compound's mechanism of action is distinct from that of other classes of DNA topoisomerase inhibitors, such as the fluoroquinolones. wikipedia.orgchemeurope.comnih.gov Fluoroquinolones, like ciprofloxacin, target the GyrA subunit and act as "gyrase poisons" by stabilizing the transient DNA-cleavage complexes formed during the supercoiling cycle, leading to DNA breaks. nih.govresearchgate.net In contrast, this compound inhibits the energy-transducing step by blocking ATP binding to GyrB. wikipedia.orgchemeurope.comnih.govresearchgate.net This difference in target site and mechanism results in distinct molecular interactions. While fluoroquinolones interact with the DNA-enzyme complex at the site of DNA breakage and rejoining, this compound interacts directly with the ATP-binding pocket on the GyrB subunit. nih.govresearchgate.net The potency of aminocoumarins like novobiocin against bacterial gyrase can be significantly higher than that of fluoroquinolones in some bacteria. wikipedia.orgchemeurope.comoup.com For instance, novobiocin was found to be significantly more active against S. aureus gyrase than ciprofloxacin. oup.com
Eukaryotic Target Engagement
While primarily known for its antibacterial activity through DNA gyrase inhibition, this compound has also been shown to interact with eukaryotic cellular targets. wikipedia.orgacs.orgresearchgate.net
Heat Shock Protein 90 (Hsp90) Modulation
Research has indicated that this compound can modulate the activity of eukaryotic Heat Shock Protein 90 (Hsp90). wikipedia.orgacs.orgresearchgate.netresearchgate.netnih.govrsc.orgselleckchem.com Hsp90 is a molecular chaperone critical for the folding, stability, and function of a wide range of client proteins, including many involved in cell growth and survival. researchgate.netresearchgate.netrsc.org Unlike other well-known Hsp90 inhibitors like geldanamycin (B1684428) and radicicol, which bind to the N-terminal ATP-binding pocket of Hsp90, this compound has been shown to bind to a distinct site located in the C-terminal domain of Hsp90. acs.orgresearchgate.netnih.govrsc.org This C-terminal binding site was a relatively newly discovered interaction site for Hsp90 inhibitors. acs.orgnih.gov
Here is a table summarizing some key data points regarding this compound's interaction with its targets:
| Target | Organism Source | Mechanism of Inhibition | Binding Site | IC50 / Binding Affinity | References |
| Bacterial DNA Gyrase | E. coli | Competitive ATPase Inhibition (GyrB) | GyrB N-terminal ATP-binding pocket | ~6-10 nM (S. aureus gyrase) oup.com, 0.48 ± 0.14 μM (E. coli gyrase supercoiling) researchgate.net | wikipedia.orgdrugbank.comchemeurope.comwikidoc.orgacs.orgmdpi.comnih.govpnas.orgresearchgate.netoup.com |
| Bacterial DNA Gyrase | S. aureus | Competitive ATPase Inhibition (GyrB) | GyrB N-terminal ATP-binding pocket | ~6-10 nM oup.com | oup.com |
| Bacterial DNA Gyrase | M. tuberculosis | Competitive ATPase Inhibition (GyrB) | GyrB N-terminal ATP-binding pocket | 0.21 μM (apparent IC50 for ATPase) nih.gov | nih.gov |
| Eukaryotic Hsp90 | Human (e.g., SkBr3 cells) | Modulation (Weak Inhibition) | C-terminal nucleotide-binding pocket | ~700 μM acs.orgnih.govrsc.org | wikipedia.orgacs.orgresearchgate.netresearchgate.netnih.govrsc.orgselleckchem.com |
Note: IC50 values can vary depending on the specific assay conditions, enzyme source, and substrate used.
C-Terminal Nucleotide-Binding Pocket Interaction
Unlike many other Hsp90 inhibitors such as geldanamycin and radicicol, which bind to the N-terminal ATP-binding site, this compound interacts with the C-terminal ATP binding site of Hsp90. imrpress.comresearchgate.netatlasgeneticsoncology.org This distinct binding site at the C-terminus influences the chaperone's conformation and function. atlasgeneticsoncology.org
Impact on Hsp90 Chaperone Function and Dimerization
Binding of this compound to the C-terminal domain of Hsp90 has been shown to alter the chaperone's affinity for other inhibitors binding at the N-terminus, such as geldanamycin and radicicol. atlasgeneticsoncology.orgselleckchem.comselleckchem.com This interaction interferes with the association of co-chaperones like Hsc70 and p23 with the Hsp90 complex. atlasgeneticsoncology.orgmedchemexpress.commedchemexpress.comselleckchem.comselleckchem.com Although the C-terminal domain is involved in the constitutive dimerization of Hsp90, the precise impact of this compound binding on Hsp90 dimerization at this site is a subject of ongoing research. imrpress.comacs.org Some studies suggest coumarin antibiotics, including novobiocin, can disrupt Hsp90 dimerization. acs.org
Differential Effects Compared to N-Terminal Hsp90 Inhibitors
Inhibitors targeting the N-terminal ATP-binding site, such as geldanamycin and its derivatives, primarily function by competing with ATP binding, thereby freezing the chaperone cycle and leading to the proteasomal degradation of client proteins. imrpress.comresearchgate.netatlasgeneticsoncology.orgchemdiv.com this compound, by binding to the C-terminal site, offers a differential approach to modulating Hsp90 function. imrpress.comresearchgate.netatlasgeneticsoncology.org This difference in binding site can lead to distinct effects on Hsp90 conformation, co-chaperone interactions, and the fate of client proteins. atlasgeneticsoncology.orgselleckchem.comselleckchem.com Research into novobiocin analogues has shown that modifying the scaffold can lead to more selective Hsp90 inhibitors, and some analogues have demonstrated greater potency compared to N-terminal inhibitors like 17AAG in certain cell lines. wikipedia.orgresearchgate.net
DNA Polymerase Theta (Polθ) Inhibition
This compound is also identified as a potent and specific inhibitor of DNA Polymerase Theta (Polθ), an enzyme crucial for DNA replication and repair, particularly in homologous recombination-deficient cells. probechem.comresearchgate.netnih.govox.ac.ukdana-farber.org
Allosteric Binding Mechanism and ATPase Activity Disruption
Studies have shown that this compound binds directly and specifically to the ATPase domain of Polθ. probechem.comresearchgate.net It functions as a non-competitive inhibitor of Polθ ATPase activity. nih.govmolaid.com Investigations using techniques such as hydrogen deuterium (B1214612) exchange-mass spectrometry (HX-MS) and molecular docking suggest that this compound binds to an allosteric site within the Polθ ATPase domain, rather than directly to the ATP-binding pocket. nih.govmolaid.com This allosteric binding disrupts the enzyme's ATPase activity. wikipedia.orgnih.govmolaid.com
Blockade of Nucleic Acid Binding to Polθ
A key aspect of this compound's mechanism against Polθ is its ability to block nucleic acid binding to the enzyme. selleckchem.comnih.govox.ac.ukmolaid.comselleck.cn Research indicates that this compound binds to a site that overlaps with the single-stranded DNA (ssDNA) binding site on Polθ. nih.gov By occupying this site, this compound prevents nucleic acid from binding to Polθ, thereby inhibiting the stimulation of its ATPase activity which is required for Polθ function at replication forks and DNA damage sites. nih.govox.ac.ukmolaid.com
DEAH-box Helicase 8 (DHX8) Inhibition
Recent research suggests that this compound can also interact with and inhibit DEAH-box Helicase 8 (DHX8). ijper.org DHX8 is an essential RNA helicase involved in various fundamental biological processes, including RNA splicing and the release of mature mRNA from spliceosomes. ijper.orgnih.govfrontiersin.org Studies utilizing molecular docking and fluorescence emission spectra techniques have indicated a binding preference of DHX8 for novobiocin among tested compounds. ijper.org These findings suggest that this compound may exert inhibitory effects on DHX8 activity, potentially impacting mRNA processing. ijper.org Further research is needed to fully elucidate the mechanism and biological consequences of DHX8 inhibition by this compound.
Here is a summary of the key molecular targets and their interactions with this compound:
| Target Protein | Interaction Site | Mechanism of Action | Key Effects |
| Hsp90 | C-terminal nucleotide-binding pocket | Binds to the C-terminus, alters conformation and co-chaperone interaction. | Can lead to destabilization and degradation of Hsp90 client proteins; interferes with co-chaperone binding. |
| DNA Polymerase Theta (Polθ) | Allosteric site in ATPase domain | Binds allosterically, inhibits ATPase activity, blocks nucleic acid binding. | Disrupts DNA repair function, selectively kills HR-deficient cells. probechem.comresearchgate.netnih.govox.ac.ukdana-farber.org |
| DEAH-box Helicase 8 (DHX8) | Binding site (details under investigation) | Interacts with DHX8, shows binding preference and inhibitory effect in vitro. | Potential impact on RNA splicing and mRNA processing. ijper.org |
Other Molecular Target Interactions
Research has investigated this compound's potential interactions with various other molecular targets, extending its pharmacological profile beyond its primary antibacterial mechanism. These interactions include binding to viral proteins and influencing bacterial transport systems.
Japanese Encephalitis Virus (JEV) Envelope Protein Binding
The Envelope (E) protein of the Japanese Encephalitis Virus (JEV) is a crucial structural component involved in viral attachment and membrane fusion during host cell entry. mdpi.comthenativeantigencompany.com It contains a conserved N-linked glycosylation site at N154, which plays a role in viral particle formation and release. plos.orgmdpi.com Studies have explored the interaction of JEV E protein with various molecules, including potential therapeutic agents. mdpi.commdpi.com While the primary focus of research on JEV E protein interactions has been on host cell receptors like GRP78 and DC-SIGN, and the impact of glycosylation patterns on binding and neuroinvasiveness, direct binding data specifically detailing this compound's interaction with the JEV Envelope protein is not prominently featured in the search results. nih.govfrontiersin.orgnih.gov Research indicates that modifications to the glycosylation patterns on the JEV E protein can affect its interaction with cellular lectins and influence viral replication and pathogenesis. nih.gov The JEV E protein is a major target for neutralizing antibodies and contains cellular receptor binding sites and the fusion peptide. nih.gov
Lipopolysaccharide (LPS) Transporter (LptBFGC) Activation
This compound has been shown to bind and activate the Gram-negative lipopolysaccharide transporter LptBFGC. wikipedia.orgnewdrugapprovals.orgwikiwand.com The Lpt system is a multi-protein complex in Gram-negative bacteria responsible for transporting LPS from the inner membrane to the outer membrane, a process essential for outer membrane formation and antibiotic resistance. nih.govnih.gov The LptBFGC complex, specifically, is an ABC transporter that, in association with LptC, extracts LPS from the inner membrane. nih.gov
Research indicates that this compound enhances the activity of polymyxin (B74138) antibiotics by stimulating lipopolysaccharide transport. newdrugapprovals.org The antibiotic binds and activates the ATPase component of the Lpt system, which powers LPS transport. newdrugapprovals.org This suggests a mechanism by which this compound could potentially sensitize Gram-negative bacteria to other antibiotics by interfering with their outer membrane integrity through the modulation of LPS transport.
Nicotinate-Nucleotide Adenylyl Transferase (Rv2421c) Inhibition
Nicotinate-nucleotide adenylyl transferase (NadD), specifically the Mycobacterium tuberculosis homolog Rv2421c, has been identified as a potential drug target due to its essentiality for bacterial growth, conservation across Mycobacterium species, upregulation during dormancy, and lack of known human homologs. nih.govnih.govresearchgate.net This enzyme catalyzes the formation of NAD+ from nicotinamide (B372718) mononucleotide (NMN) and ATP, or alternatively, nicotinic acid mononucleotide (NaMN) and ATP, playing a crucial role in NAD+ biosynthesis. nih.govuniprot.org
In silico and in vitro studies have investigated this compound (specifically, Novobiocin sodium salt) for activity against Rv2421c. nih.govnih.govresearchgate.net Virtual ligand screening and 3D-QSAR studies identified Novobiocin sodium salt as a compound with potential inhibitory properties against Rv2421c. nih.govresearchgate.net In vitro testing demonstrated that Novobiocin sodium salt exhibits activity against Mycobacterium tuberculosis at concentrations of 50 µM, 25 µM, and weakly at 10 µM. nih.govresearchgate.net Molecular docking analysis suggests that Novobiocin salt interacts with a magnesium ion and active site residues such as His20, Thr86, Gly107, and Leu164 in Rv2421c, similar to the substrate DND. nih.gov
Data from these studies indicate promising interaction energies and binding affinities. For instance, the total interaction energy for Novobiocin with Rv2421c was found to be -379.19 kJ/mol, compared to -185.52 kJ/mol for the substrate DND. nih.gov
Here is a data table summarizing interaction energies:
| Compound | Target | Total Interaction Energy (kJ/mol) |
| Novobiocin | Rv2421c | -379.19 |
| Sulfasalazine | Rv2421c | -330.13 |
| Cromolyn disodium | Rv2421c | -418.88 |
| DND (substrate) | Rv2421c | -185.52 |
Data based on in silico studies of interaction with Rv2421c. nih.gov
Further in silico analysis of Novobiocin sodium salt derivatives against Rv2421c suggests that Coumermycin could be a promising alternative for treating Mycobacterium tuberculosis based on similar hydrogen bond interactions with Rv2421c compared to Novobiocin salt and the substrate DND. nih.gov
Microbial Producers and Genetic Identification
Novobiocin is primarily produced by specific species of the bacterial genus Streptomyces, known for their prolific production of a wide array of secondary metabolites, including antibiotics.
Streptomyces spheroides (formerly Streptomyces niveus)
Historically, Streptomyces niveus was recognized as a key producer of novobiocin. wikipedia.orgasm.org More recently, Streptomyces niveus has been identified as a subjective synonym for Streptomyces spheroides. wikipedia.orgmcmaster.caasm.org Streptomyces spheroides NCIB 11891 is a well-studied strain known for its novobiocin production. wikipedia.orgnih.gov Research into the biosynthesis of novobiocin has utilized both Streptomyces niveus and Streptomyces spheroides strains. asm.orgnih.govasm.orgoup.com
Identification and Characterization of the Novobiocin Biosynthetic Gene Cluster
The genetic blueprint for novobiocin biosynthesis resides within a dedicated gene cluster, often referred to as the nov gene cluster. This cluster was identified and characterized by researchers in the late 1990s and early 2000s from Streptomyces spheroides NCIB 11891. wikipedia.orgnih.gov
Sequence analysis of a significant region of DNA from Streptomyces spheroides revealed the presence of numerous open reading frames (ORFs) involved in novobiocin biosynthesis. nih.gov Early studies identified 23 putative ORFs, with more than 11 additional ORFs potentially playing a role. wikipedia.orgnih.gov The nov gene cluster spans approximately 23.4 kb and contains around 20 coding sequences, including regulatory genes like novE and novG. researchgate.netnih.gov These genes are generally organized in the same direction and are transcribed as a polycistronic mRNA. researchgate.net
The identification of this gene cluster has been instrumental in understanding the enzymatic machinery required for assembling the complex novobiocin molecule. Genes within the cluster are responsible for the synthesis of the individual ring structures (A, B, and C) and their subsequent linkage and modification. researchgate.net For instance, novHIJK are involved in the synthesis of the aminocoumarin moiety (ring B), novQ and novR are responsible for the prenylated 4-hydroxybenzoyl moiety (ring A), and novSTUVW are involved in the deoxysugar moiety (ring C). researchgate.net Enzymes encoded by novL and novM catalyze the linkage of these three moieties. researchgate.net
Enzymatic Steps and Precursor Utilization in Novobiocin Synthesis
The biosynthesis of novobiocin involves a series of enzymatic reactions that convert primary metabolites into the complex antibiotic structure. Each of the three rings is synthesized independently before being coupled together. wikipedia.org
Biosynthesis of the 3-dimethylallyl-4-hydroxybenzoic Acid Moiety (Ring A)
The biosynthesis of the 3-dimethylallyl-4-hydroxybenzoic acid moiety, also known as ring A, is a key initial step in the novobiocin biosynthetic pathway. This moiety is derived from precursors originating from primary metabolic pathways. wikipedia.org
The aromatic nucleus of ring A is derived from tyrosine. researchgate.net The dimethylallyl moiety is formed via the methylerythritol 4-phosphate (MEP) pathway, also known as the non-mevalonate pathway. nih.gov
Prephenate Derivation and Decarboxylation by NovF
The biosynthesis of ring A begins with prephenate, an intermediate derived from the shikimic acid pathway. wikipedia.org The enzyme NovF plays a crucial role in the initial steps of ring A formation. NovF is a probable prephenate dehydrogenase. uniprot.org It catalyzes the oxidative decarboxylation of prephenate. wikipedia.org This reaction simultaneously involves the reduction of NADP+ to produce NADPH. wikipedia.org The product of this reaction is 4-hydroxyphenylpyruvate. uniprot.org
The catalytic activity of NovF involves the conversion of prephenate and NAD+ to 3-(4-hydroxyphenyl)pyruvate, CO2, and NADH. uniprot.org NovF shows sequence similarity to prephenate dehydrogenases. thieme-connect.com
Electrophilic Substitution (Prenylation) by NovQ
Following the action of NovF, the biosynthesis of ring A involves an electrophilic substitution reaction, also known as prenylation. This step is catalyzed by the enzyme NovQ. wikipedia.org NovQ is an aromatic prenyltransferase. uniprot.org It catalyzes the irreversible transfer of a dimethylallyl group from dimethylallyl pyrophosphate (DMAPP) to the phenyl ring of 4-hydroxyphenylpyruvate. wikipedia.orguniprot.org DMAPP can originate from either the mevalonic acid pathway or the deoxyxylulose biosynthetic pathway. wikipedia.org
NovQ is a magnesium-independent enzyme. uniprot.orgresearchgate.net Its catalytic activity involves the transfer of a dimethylallyl group to 4-hydroxyphenylpyruvate, yielding 3-dimethylallyl-4-hydroxyphenylpyruvate (B1220772). uniprot.org Research has shown that NovQ can prenylate various compounds, including phenylpropanoids and flavonoids, although its primary role in novobiocin biosynthesis is the prenylation of 4-hydroxyphenylpyruvate. uniprot.org The enzyme exhibits optimal activity at a pH of 7 and a temperature between 30 and 40 degrees Celsius. uniprot.org NovQ and similar enzymes in other aminocoumarin biosynthetic pathways, such as CloQ in clorobiocin biosynthesis, appear to belong to a distinct class of prenyltransferases. researchgate.net
Data Table: Key Enzymes in Ring A Biosynthesis
| Enzyme | Gene | Catalyzed Reaction | Substrates | Products |
| NovF | novF | Oxidative decarboxylation | Prephenate, NADP+ | 4-hydroxyphenylpyruvate, CO2, NADPH |
| NovQ | novQ | Electrophilic substitution (Prenylation) | 4-hydroxyphenylpyruvate, Dimethylallyl pyrophosphate (DMAPP) | 3-dimethylallyl-4-hydroxyphenylpyruvate, Diphosphate |
This table summarizes the initial enzymatic steps and the roles of NovF and NovQ in the formation of the 3-dimethylallyl-4-hydroxyphenylpyruvate intermediate, a crucial component of the novobiocin structure.
Biosynthesis of the Aminocoumarin Moiety (Ring B) from L-Tyrosine
The aminocoumarin moiety, designated as ring B, originates from the natural amino acid L-tyrosine. wikipedia.orgnih.gov The biosynthesis of ring B begins with the adenylation and thioesterification of L-tyrosine onto the peptidyl carrier protein (PCP) of NovH, a process mediated by ATP and NovH itself. wikipedia.org Subsequently, NovI, an enzyme similar to cytochrome P450 enzymes, modifies this PCP-bound molecule by oxidizing the β-position using NADPH and molecular oxygen. wikipedia.orgthieme-connect.com The heterodimer of NovJ and NovK (J2K2) functions as a benzylic oxygenase, utilizing NADP+ as a hydride acceptor in the oxidation of the β-alcohol. wikipedia.org This oxidation leads to the formation of a ketone intermediate, which preferentially exists in its enol tautomer in solution. wikipedia.org Upon further oxidation, this intermediate undergoes spontaneous lactonization, forming the aromatic ring B and releasing NovH. wikipedia.org
Biosynthesis of the L-Noviose Sugar Moiety (Ring C) from Glucose-1-Phosphate
The L-noviose sugar moiety, known as ring C, is derived from glucose-1-phosphate. wikipedia.orgnih.gov This process involves a series of enzymatic transformations. The biosynthesis starts with glucose-1-phosphate, where the enzyme NovV utilizes dTTP to replace the phosphate (B84403) group with a dTDP group, forming dTDP-glucose. wikipedia.orgnewdrugapprovals.org
Roles of NovV, NovT, and NovW in Noviose Formation
NovV is a nucleotidyl transferase that initiates the process by converting glucose-1-phosphate to dTDP-glucose. wikipedia.orgnewdrugapprovals.orgpsu.edu Following this, NovT, a dehydratase, oxidizes the 4-hydroxy group using NAD+ and also catalyzes a dehydroxylation at the 6 position of the sugar. wikipedia.orgnewdrugapprovals.orgpsu.edu NovW, an epimerase, then epimerizes the sugar at the 3 position. wikipedia.orgnewdrugapprovals.orgpsu.edu Further steps in the formation of L-noviose include methylation at the 5 position by NovU and S-adenosyl methionine (SAM), and finally, reduction at the 4 position by NovS using NADH to achieve epimerization from the starting glucose-1-phosphate. wikipedia.org
Post-Assembly Modifications
After the individual rings (A, B, and C) are synthesized, they are coupled together and undergo further modifications to yield the mature this compound molecule. wikipedia.org Rings A (the substituted benzoic acid derivative) and B (the aminocoumarin moiety) are joined by an amide bond, a reaction catalyzed by the enzyme NovL. wikipedia.orgthieme-connect.comresearchgate.net NovL, an adenylate-forming enzyme, activates the carboxylate group of ring A using ATP, forming an acyl adenylate intermediate, which is then transferred to the amino group of ring B. wikipedia.orgthieme-connect.comresearchgate.netnih.gov Subsequently, ring C (L-noviose) is attached to the hydroxyl group derived from tyrosine on the coupled A-B structure by the glycosyltransferase NovM, with the release of dTDP. wikipedia.orgthieme-connect.comportlandpress.com
Penultimate Methylation by NovP (4-OH of Noviose)
One of the final tailoring steps is the methylation of the 4-OH group of the L-noviose sugar. wikipedia.orgportlandpress.comnih.gov This reaction is catalyzed by the enzyme NovP, an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase. nih.govnih.govresearchgate.net This methylation is considered the penultimate step in the biosynthesis of this compound. nih.gov The substrate for NovP is desmethyldescarbamoyl novobiocin, which has hydroxyl groups at both the 3 and 4 positions of the noviose sugar. nih.gov The resulting methoxy (B1213986) group at the 4 position of the noviose sugar is crucial for the potency of the mature antibiotic. nih.govnih.govresearchgate.net Structural studies of NovP have revealed a typical class I methyltransferase fold and features consistent with a divalent metal-dependent mechanism. nih.govnih.govresearchgate.net
Terminal Carbamoylation by NovN
The terminal step in the biosynthesis of this compound, which is unique to this pathway among some related aminocoumarins, is the transfer of a carbamoyl (B1232498) group to the 3-OH position of the noviose sugar. wikipedia.orgportlandpress.comnih.gov This carbamoylation is catalyzed by the enzyme NovN, an O-carbamoyltransferase. nih.govresearchgate.net
Role of Adenylate-Forming Enzymes (NovL) in Assembly
As mentioned in the post-assembly modifications overview, NovL plays a critical role in the assembly of the this compound molecule. wikipedia.orgthieme-connect.comresearchgate.net NovL is an adenylate-forming enzyme that catalyzes the formation of the amide bond between the prenylated 4-hydroxybenzoic acid moiety (ring A) and the aminocoumarin moiety (ring B). wikipedia.orgthieme-connect.comresearchgate.netnih.gov This enzyme activates the carboxylate of ring A through the formation of an acyl adenylate, which is then attacked by the amino group of ring B, forming the amide linkage that connects these two structural components of this compound. wikipedia.orgthieme-connect.comresearchgate.netnih.gov NovL shows homology to the superfamily of adenylate-forming enzymes and exhibits both activation and transferase activity. researchgate.netnih.gov
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound (Novobiocin) | 54675769 microbenotes.combidd.group |
| This compound (Sodium Salt) | 131673945 fishersci.cafishersci.cafishersci.canih.govfishersci.de |
| L-Tyrosine | 145725 |
| Glucose-1-Phosphate | 6049 |
Data Tables
While detailed quantitative data on enzyme kinetics or intermediate concentrations were not consistently available across the search results in a format suitable for direct table generation within the scope of this article's outline, the qualitative descriptions of enzymatic roles and substrate conversions provide a foundational understanding of the biosynthetic steps.
For example, the apparent Km values for the substrates of NovL (ring A and ring B) have been determined as 19 µM and 131 µM, respectively, in in vitro studies. nih.gov This indicates a higher apparent affinity of NovL for the ring A precursor compared to the ring B precursor.
The crystal structure of NovP has provided insights into its mechanism, suggesting a divalent metal-dependent process and identifying key residues involved in substrate binding and catalysis. nih.govnih.govresearchgate.net While not a data table in the traditional sense, this structural data represents significant research findings detailing the molecular basis of the methylation step.
Further detailed research findings are embedded within the descriptions of each enzymatic step, outlining the cofactors used (e.g., ATP, NADPH, NAD+, SAM, dTTP, NADH) and the specific chemical transformations catalyzed by each enzyme (NovH, NovI, NovJ/K, NovV, NovT, NovW, NovU, NovS, NovL, NovM, NovP, NovN). wikipedia.orgnewdrugapprovals.orgpsu.edunih.govportlandpress.comnih.gov These findings, derived from genetic studies, biochemical characterization, and structural analyses, collectively contribute to the understanding of the this compound biosynthetic pathway. nih.govpsu.edunih.govnih.gov## The Biosynthesis of this compound: A Detailed Look at its Molecular Construction
This compound, chemically known as Novobiocin, is a significant aminocoumarin antibiotic produced by the bacterium Streptomyces niveus, a species now considered synonymous with Streptomyces spheroides. wikipedia.orgnewdrugapprovals.org This complex natural product is assembled from three distinct structural units: a prenylated 4-hydroxybenzoic acid (ring A), a 3-amino-4,7-dihydroxycoumarin (B12288526) core (ring B), and a unique L-noviose sugar moiety (ring C). nih.gov The intricate process of synthesizing and assembling these components is orchestrated by a dedicated cluster of genes found within the producing organism. wikipedia.orgnih.gov
Biosynthetic Pathways and Genetic Foundations
The creation of Albamycin involves separate biosynthetic routes for each of its constituent rings, followed by their precise coupling and subsequent chemical modifications. The genetic blueprint governing this process, the novobiocin (B609625) biosynthetic gene cluster, has been successfully identified in Streptomyces spheroides. wikipedia.orgnih.gov
Biosynthesis of the Aminocoumarin Moiety (Ring B) from L-Tyrosine
The aminocoumarin part of this compound, referred to as ring B, originates from the aromatic amino acid L-tyrosine. wikipedia.orgnih.gov The initial step in the formation of ring B involves the activation of L-tyrosine through adenylation and its subsequent attachment via a thioester linkage to the peptidyl carrier protein (PCP) associated with the enzyme NovH. This reaction requires ATP and the action of NovH itself. wikipedia.org Following this, NovI, an enzyme showing similarities to cytochrome P450 enzymes, catalyzes the oxidation of the β-position of the PCP-bound tyrosine using NADPH and molecular oxygen. wikipedia.orgthieme-connect.com A heterodimeric enzyme composed of NovJ and NovK (in a J2K2 configuration) functions as a benzylic oxygenase, abstracting a hydride from the β-alcohol using NADP+. wikipedia.org The resulting ketone intermediate readily exists in its enol tautomeric form. wikipedia.org Subsequent oxidation of this intermediate triggers a spontaneous lactonization event, leading to the formation of the aromatic ring B structure and the release of NovH. wikipedia.org
Biosynthesis of the L-Noviose Sugar Moiety (Ring C) from Glucose-1-Phosphate
The L-noviose sugar component, ring C, is synthesized starting from glucose-1-phosphate. wikipedia.orgnih.gov This conversion is achieved through a series of enzymatic steps. The pathway commences with NovV, a nucleotidyl transferase, which catalyzes the replacement of the phosphate (B84403) group in glucose-1-phosphate with a dTDP moiety, yielding dTDP-glucose. wikipedia.orgnewdrugapprovals.orgpsu.edu
NovV initiates the noviose biosynthesis by converting glucose-1-phosphate to dTDP-glucose. wikipedia.orgnewdrugapprovals.orgpsu.edu Subsequently, NovT, classified as a dehydratase, performs an oxidation of the 4-hydroxy group utilizing NAD+ and also mediates a dehydroxylation reaction at the 6 position of the sugar. wikipedia.orgnewdrugapprovals.orgpsu.edu Following these modifications, NovW, an epimerase, is responsible for epimerizing the sugar at the 3 position. wikipedia.orgnewdrugapprovals.orgpsu.edu The formation of L-noviose is completed by further enzymatic actions, including methylation at the 5 position catalyzed by NovU in the presence of S-adenosyl methionine (SAM), and a final reduction at the 4 position by NovS, using NADH, to achieve the correct epimerization from the glucose-1-phosphate precursor. wikipedia.org
Post-Assembly Modifications
Once the individual ring structures (A, B, and C) are synthesized, they are brought together and undergo further enzymatic modifications to form the mature this compound molecule. wikipedia.org The prenylated 4-hydroxybenzoic acid (ring A) and the aminocoumarin moiety (ring B) are coupled through the formation of an amide bond, a reaction catalyzed by the enzyme NovL. wikipedia.orgthieme-connect.comresearchgate.net NovL, an enzyme belonging to the adenylate-forming enzyme superfamily, activates the carboxylate group of ring A in an ATP-dependent manner, creating an acyl adenylate intermediate. This activated intermediate is then attacked by the amino group of ring B, forming the amide linkage that connects rings A and B. wikipedia.orgthieme-connect.comresearchgate.netnih.gov Following the formation of the A-B amide linkage, the L-noviose sugar (ring C) is attached to the hydroxyl group on the aminocoumarin moiety by the glycosyltransferase NovM, with the release of dTDP. wikipedia.orgthieme-connect.comportlandpress.com
Penultimate Methylation by NovP (4-OH of Noviose)
A crucial tailoring step occurs with the methylation of the hydroxyl group at the 4 position of the L-noviose sugar. wikipedia.orgportlandpress.comnih.gov This reaction is catalyzed by NovP, an O-methyltransferase that utilizes S-adenosyl-L-methionine (SAM) as the methyl donor. nih.govnih.govresearchgate.net This methylation is considered the step immediately preceding the final modification in the this compound biosynthetic pathway. nih.gov The substrate for NovP is desmethyldescarbamoyl novobiocin, which features hydroxyl groups at both the 3 and 4 positions of the noviose sugar. nih.gov The resulting methoxy (B1213986) group at the 4 position of the noviose sugar is critical for the biological activity and potency of the mature antibiotic. nih.govnih.govresearchgate.net Structural studies of NovP have provided insights into its catalytic mechanism, suggesting a dependence on a divalent metal ion and highlighting specific amino acid residues involved in substrate binding and catalysis. nih.govnih.govresearchgate.net
Terminal Carbamoylation by NovN
The final chemical modification in the biosynthesis of this compound is the addition of a carbamoyl (B1232498) group to the hydroxyl group at the 3 position of the noviose sugar. wikipedia.orgportlandpress.comnih.gov This reaction is catalyzed by the enzyme NovN, an O-carbamoyltransferase. nih.govresearchgate.net This carbamoylation step completes the structure of the mature this compound molecule.
Role of Adenylate-Forming Enzymes (NovL) in Assembly
As highlighted in the post-assembly modifications, NovL plays a pivotal role in joining the independently synthesized ring A and ring B moieties. wikipedia.orgthieme-connect.comresearchgate.net As an adenylate-forming enzyme, NovL facilitates the formation of the amide bond that links the prenylated 4-hydroxybenzoic acid (ring A) to the aminocoumarin core (ring B). wikipedia.orgthieme-connect.comresearchgate.netnih.gov This is achieved by activating the carboxyl group of ring A through the transient formation of an acyl adenylate intermediate, which is then susceptible to nucleophilic attack by the amino group present on ring B, thereby forming the amide linkage. wikipedia.orgthieme-connect.comresearchgate.netnih.gov Studies have shown that NovL exhibits both the adenylation and the subsequent transferase activities required for this coupling reaction. researchgate.netnih.gov
Structure Activity Relationship Sar Studies and Analogue Development
Elucidation of Core Structural Moieties and Their Contribution to Biological Activity
Novobiocin's structure comprises three key components, each contributing to its interaction with biological targets. nih.govconicet.gov.ar
Importance of Benzoic Acid Derivative (Ring A)
The benzoic acid derivative, often referred to as Ring A, is a significant part of the novobiocin (B609625) structure. Modifications to this side chain have been explored in the development of analogues. For instance, replacing the prenylated benzamide (B126) side chain with a biaryl side chain has led to more efficacious analogues for Hsp90 inhibition. umich.edu Studies have also indicated that the Ring A moiety may influence the uptake of the compound into bacterial cells when considering its antibacterial activity. conicet.gov.ar
Significance of Coumarin (B35378) Residue (Ring B)
The coumarin residue, or Ring B, is a central scaffold of novobiocin. This moiety is involved in the interaction with the B-subunit of DNA gyrase, contributing to ATPase inhibition. conicet.gov.ar For Hsp90 inhibition, studies have revealed that the attachment of the noviose appendage to the 7-position of the coumarin ring and an amide linker at the 3-position are critical. nih.govrsc.orgnih.gov Modifications to the coumarin ring, such as the removal of the 4-hydroxyl substituent, have been shown to be detrimental for DNA gyrase inhibition but critical for Hsp90 inhibitory activity. nih.govgoogle.com Furthermore, the 6- and 8-positions of the coumarin scaffold have been found to tolerate substitution, with the incorporation of alkoxy groups at these positions leading to improved inhibitory activity against cancer cells. nih.gov
Critical Role of L-Noviose Sugar (Ring C)
The L-noviose sugar, or Ring C, is attached to the coumarin core at the 7-position. nih.govrsc.org While the noviose sugar is involved in the extensive hydrogen bonding network at the DNA gyrase binding site, its role in Hsp90 inhibition has been a key area of investigation for analogue development. conicet.gov.ar Early SAR studies suggested that modifications to the sugar were detrimental to Hsp90 inhibitory activity, including carbamoylation. rsc.org However, later studies demonstrated that the noviose group was not essential for Hsp90 inhibition and could be substituted. researchgate.net Replacing the stereochemically complex noviose with simplified alkyl amines or other sugar mimics and non-sugar derivatives has been shown to increase antiproliferative activity in novobiocin analogues, resulting in compounds with improved IC50 values. nih.govacs.orgresearchgate.net
Rational Design and Synthesis of Novobiocin Analogues
Rational design and synthesis efforts have focused on modifying the novobiocin scaffold to improve its Hsp90 inhibitory activity and overcome limitations such as poor solubility and the complex synthesis of the noviose sugar. nih.govucl.ac.ukumich.eduacs.org
Modifications to Enhance Hsp90 Inhibitory Activity
Numerous modifications have been made to the novobiocin structure to enhance its potency and selectivity for Hsp90. These include alterations to the benzamide side chain, the coumarin core, and the noviose sugar. nih.govnih.govnih.govrsc.orgrsc.org The goal has been to transform novobiocin from a weak Hsp90 inhibitor into more potent anticancer agents. researchgate.netacs.org
Impact of Noviose Moiety and Its Attachment Position
The noviose moiety and its attachment position have a significant impact on the biological activity of novobiocin analogues. While the attachment of the noviose appendage to the 7-position of the coumarin ring is considered critical for Hsp90 inhibitory activity, the sugar itself is not always necessary for this activity. nih.govrsc.org Replacing the noviose sugar with various functionalities, such as simplified alkyl amines, N-methylpiperidine, or other sugar mimics, has led to analogues with significantly higher efficacy in the nanomolar range compared to novobiocin. nih.govumich.eduacs.orgresearchgate.net Studies have explored the optimal distance and angle between the sugar or its surrogate and the amide moieties for improved activity. umich.edu For instance, analogues containing a three-carbon linker between the coumarin phenol (B47542) and an amine replacement for the sugar have shown promising antiproliferative activity. rsc.org The observation that analogues lacking the noviose moiety can still exhibit Hsp90 inhibition, particularly with specific substitutions on the coumarin ring, highlights the potential for simplifying the novobiocin structure while retaining or enhancing desired activity. nih.govgoogle.comresearchgate.net
Data Table: Key Structural Modifications and Their Impact on Hsp90 Inhibition
| Structural Moiety | Modification | Impact on Hsp90 Inhibitory Activity | Reference |
| Coumarin Residue (Ring B) | Attachment of noviose at 7-position | Critical for activity | nih.govrsc.orgnih.gov |
| Coumarin Residue (Ring B) | Amide linker at 3-position | Critical for activity | nih.govrsc.orgnih.gov |
| Coumarin Residue (Ring B) | Removal of 4-hydroxyl substituent | Critical for Hsp90 activity, detrimental for DNA gyrase activity | nih.govgoogle.com |
| Coumarin Residue (Ring B) | Substitution at 6- and 8-positions with alkoxy | Improved inhibitory activity | nih.gov |
| Noviose Sugar (Ring C) | Replacement with simplified alkyl amines | Increased antiproliferative activity (mid-nanomolar IC50 values) | nih.govacs.org |
| Noviose Sugar (Ring C) | Replacement with N-methylpiperidine | More efficacious analogues | umich.edu |
| Noviose Sugar (Ring C) | Replacement with acyl ester | More potent antiproliferative activity than noviosylated counterparts | rsc.org |
| Noviose Sugar (Ring C) | Three-carbon linker to amine replacement | Mid-nanomolar antiproliferative activity | rsc.org |
| Benzamide Derivative (Ring A) | Replacement with biaryl side chain | More efficacious analogues | umich.edu |
| Benzamide Derivative (Ring A) | Introduction of indole-2-carboxamide group | Substantial increase in biological activity | nih.gov |
Effects of Coumarin Core Substituents
The coumarin core is a central structural element of Albamycin, and modifications to this moiety have been explored to understand their impact on biological activity. SAR studies have indicated that the attachment of the noviose sugar at the 7-position and the presence of an amide linker at the 3-position of the coumarin ring are critical for Hsp90 inhibitory activity. nih.gov
Substitutions at other positions on the coumarin core can influence activity. For instance, the 6- and 8-positions of the coumarin scaffold have shown tolerance to substitution. nih.govpsu.edu The incorporation of alkoxy groups at these locations has been reported to lead to improved inhibitory activity against Hsp90. nih.govpsu.edu Conversely, a methyl substituent at position 8 in non-ferrocenyl this compound analogues resulted in reduced activity against certain cancer cell lines. cansa.org.za However, interestingly, in ferrocenyl analogues, a methyl substituent at the same position led to enhanced activity, suggesting context-dependent effects of substituents. cansa.org.za Studies involving 3',7' substituted and 3',4',7' tri-substituted coumarin cores have also been conducted, investigating the impact of groups like a methoxy (B1213986) substituent on the mode of binding and antiproliferative activity. ucl.ac.uk The lactone moiety within the coumarin ring has been found to be dispensable for activity in some analogues. nih.gov
Development of Novel Chemical Derivatizations
Efforts to develop novel this compound analogues have involved various chemical derivatizations to modulate its properties and overcome limitations such as poor permeability or limited spectrum of activity.
Introduction of Ferrocene (B1249389) Moieties (Ferrobiocins)
The introduction of ferrocene moieties into organic compounds has emerged as a strategy to enhance their biological activity. nih.govnih.gov In the case of this compound, replacing the benzamide side chain with a ferrocene unit has led to the synthesis of ferrocenyl derivatives, often referred to as ferrobiocins. cansa.org.zanih.govnih.govresearchgate.netnih.govresearch-nexus.netnih.gov
Studies have demonstrated that the incorporation of the ferrocene moiety into the this compound scaffold generally resulted in enhanced in vitro antiproliferative effects against cancer cell lines, such as triple-negative human breast cancer cells (HCC38 and MB-DA-231), and endowed the compounds with antiplasmodial activity against Plasmodium falciparum. cansa.org.zanih.govresearchgate.netnih.govresearch-nexus.net While the general trend observed is enhanced activity compared to organic analogues, some exceptions have been noted, indicating that the specific position and nature of the ferrocene substitution are crucial for optimal activity. cansa.org.zanih.govresearch-nexus.net Some tailored this compound-ferrocene conjugates have displayed promising antiplasmodial activity with low micromolar IC₅₀ values. nih.gov
Integration of Cationic Peptides for Enhanced Permeability
The limited activity of this compound against Gram-negative bacteria is partly attributed to its hydrophobicity, which restricts its ability to permeate the bacterial outer membrane. science.govmdpi.com To address this, the integration of cationic peptides has been explored as a strategy to enhance the permeability of this compound and potentiate its activity, particularly against challenging Gram-negative and multi-drug resistant strains. mdpi.comacs.orgnih.govbohrium.comnih.gov
Short cationic peptides (ranging from 3 to 9 residues) have been designed and synthesized with the aim of increasing cell permeability and potentially inhibiting efflux pumps. mdpi.comnih.gov Several of these peptides have shown the ability to potentiate the activity of this compound against susceptible Escherichia coli and, importantly, restore activity against multi-drug resistant E. coli strains, even when the peptides themselves have minimal intrinsic antimicrobial activity. mdpi.comnih.gov Molecular modeling studies suggest that these cationic peptides may enhance this compound's cellular uptake by forming complexes with the antibiotic, facilitating a self-promoted uptake mechanism, or by binding to bacterial efflux pumps. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Optimized Scaffolds
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish mathematical relationships between the structural properties of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds and guide the design of optimized scaffolds. acs.orgplos.org
3D-QSAR studies have been applied to this compound analogues, particularly in the context of developing inhibitors for targets like Hsp90 and enzymes in Mycobacterium tuberculosis. researchgate.netacs.orgplos.orgbiorxiv.org By analyzing a set of potent this compound derivatives, a 3D-QSAR model can be built to identify the key structural features and spatial arrangements that contribute to high activity. researchgate.netacs.org This model can then be used to inform the design and synthesis of new analogues with predicted improved activity. researchgate.netacs.org QSAR has also been employed in virtual screening workflows, where it helps prioritize potential lead compounds from large databases based on their predicted inhibitory efficiency against a specific target, such as M. tuberculosis Rv2421c. plos.orgbiorxiv.org These computational approaches complement experimental SAR studies by providing a quantitative framework for understanding and predicting the impact of structural modifications. plos.orgresearchgate.net
Mechanisms of Biological Resistance and Mitigation Strategies
Bacterial Resistance Mechanisms Against Novobiocin (B609625)
Resistance to Novobiocin can involve multiple mechanisms, often acting in concert.
DNA Gyrase (GyrB) Mutations and Their Molecular Consequences
Mutations in the gene encoding the GyrB subunit are a primary driver of Novobiocin resistance scienceopen.comresearchgate.netzoonoses-journal.orgnews-medical.net. Novobiocin binds to the ATP-binding pocket of GyrB, inhibiting the enzyme's ability to couple ATP hydrolysis to DNA supercoiling wikipedia.orgmicrobenotes.comasm.orguniprot.org. Mutations in the gyrB gene, particularly near the ATP-binding site, can reduce the binding affinity of Novobiocin, thereby conferring resistance asm.orgresearchgate.net.
Studies using adaptive laboratory evolution in Staphylococcus aureus have identified gyrB mutations as the primary driver of Novobiocin resistance scienceopen.comresearchgate.netzoonoses-journal.orgnews-medical.net. These mutations can lead to significant levels of resistance while maintaining the essential function of DNA gyrase asm.org. For instance, specific amino acid substitutions in GyrB, such as Asp-89 to Gly and Ser-128 to Leu, have been associated with Novobiocin resistance in S. aureus nih.gov. These substitutions are thought to affect the interaction of Novobiocin with GyrB at a molecular level, distinct from the interaction of other aminocoumarins like coumermycin A1 nih.gov.
Table 1: Examples of gyrB Mutations and Associated Novobiocin Resistance
| Organism | GyrB Mutation(s) | Consequence | Source |
| Staphylococcus aureus | Various (e.g., near ATP-binding pocket) | Reduced Novobiocin binding affinity, Resistance | asm.orgresearchgate.net |
| Staphylococcus aureus | Asp-89 to Gly, Ser-128 to Leu | Resistance to Novobiocin, altered interaction | nih.gov |
| Escherichia coli | D73, G77, I78, R136, T165 substitutions | Potential for Novobiocin resistance | asm.org |
Identification of Other Genetic Mutations Associated with Resistance (potB, fpgS)
Beyond gyrB, mutations in other genes have also been implicated in Novobiocin resistance. In Staphylococcus aureus, adaptive laboratory evolution studies identified mutations in potB and fpgS alongside gyrB mutations in Novobiocin-resistant strains scienceopen.comresearchgate.netzoonoses-journal.orgnews-medical.net. While gyrB mutations were the primary drivers, potB and fpgS mutations might also contribute to the resistance phenotype scienceopen.com.
potB is involved in polyamine transport, and fpgS is associated with the folate pathway scienceopen.com. The exact mechanisms by which mutations in these genes contribute to Novobiocin resistance are still under investigation, but they may involve broader cellular adjustments or indirect effects on antibiotic accumulation or tolerance scienceopen.com.
Role of Outer Membrane Permeability Barriers in Gram-Negative Bacteria
A significant factor in the intrinsic resistance of Gram-negative bacteria to Novobiocin is the presence of the outer membrane (OM) osti.govresearchgate.nettandfonline.comnih.govacs.org. The OM acts as a formidable barrier, restricting the influx of many antibiotics, including hydrophobic compounds like Novobiocin researchgate.nettandfonline.comnih.gov. This asymmetric bilayer, composed of lipopolysaccharides (LPS) in the outer leaflet, limits the passive permeation of molecules into the cell osti.govresearchgate.netnih.gov.
Studies using molecular dynamics simulations have shown that interactions between Novobiocin and the OM, such as hydrogen bond formation and drug-cation interactions, can significantly hinder its passive permeation nih.gov. Even in Novobiocin-sensitive Escherichia coli strains with a leaky outer membrane, mutations affecting LPS transport can increase Novobiocin resistance by altering OM permeability osti.govacs.org.
Contribution of Efflux Pumps to Novobiocin Resistance
Efflux pumps are bacterial transporters that actively pump antibiotics and other toxic substances out of the cell, thereby reducing their intracellular concentration and contributing to resistance mdpi.commicrobialcell.comfrontiersin.org. Several efflux pumps have been shown to transport Novobiocin.
In Gram-negative bacteria like Escherichia coli and Salmonella, the RND-type efflux system MdtABC-TolC has been identified as contributing to Novobiocin resistance mdpi.commcmaster.ca. The absence of the MdtB subunit in this system can lead to a loss of Novobiocin resistance mcmaster.ca. Other efflux pumps, such as EmrAB in Salmonella enterica serovar Typhimurium and MexCD-OprJ and MexAB-OprM in Pseudomonas aeruginosa, have also been associated with Novobiocin extrusion and resistance mdpi.commdpi.com. In Staphylococcus aureus, the MdeA efflux pump has been reported to confer resistance to Novobiocin microbialcell.com.
Table 2: Examples of Efflux Pumps Contributing to Novobiocin Resistance
| Bacterial Species | Efflux Pump System | Type | Contribution to Novobiocin Resistance | Source |
| Escherichia coli, Salmonella | MdtABC-TolC | RND | Exports Novobiocin | mdpi.commcmaster.ca |
| Salmonella enterica serovar Typhimurium | EmrAB | MFS | Associated with resistance | mdpi.com |
| Pseudomonas aeruginosa | MexCD-OprJ | RND | Exports Novobiocin | mdpi.com |
| Pseudomonas aeruginosa | MexAB-OprM | RND | Exports Novobiocin | mdpi.com |
| Staphylococcus aureus | MdeA | MFS | Confers resistance | microbialcell.com |
Metabolic Adjustments in Resistant Bacterial Strains
Beyond specific genetic mutations and efflux activity, resistant bacterial strains can exhibit broader metabolic adjustments that contribute to their survival in the presence of Novobiocin. Metabolomic analysis of Novobiocin-resistant Staphylococcus aureus strains with gyrB mutations has revealed compensatory metabolic changes affecting processes like protein synthesis and DNA replication scienceopen.comresearchgate.netzoonoses-journal.orgnews-medical.net. These adjustments can occur even in the absence of Novobiocin treatment, indicating that the resistance-conferring mutations fundamentally alter the metabolic state of the bacteria scienceopen.com. Targeting these altered metabolic pathways could potentially be a complementary strategy to combat resistance scienceopen.com.
Furthermore, studies in Escherichia coli have linked glycine (B1666218) assimilation to Novobiocin susceptibility asm.org. Inactivation of the glyA gene, involved in glycine biosynthesis, led to increased sensitivity to Novobiocin, which was dependent on the CycA transporter for glycine uptake asm.org. Overexpression of cycA increased Novobiocin sensitivity and accumulation, while deleting cycA caused resistance asm.org. This highlights how alterations in seemingly unrelated metabolic pathways can influence antibiotic susceptibility.
Strategies to Counteract Novobiocin Resistance
Counteracting Novobiocin resistance involves strategies aimed at overcoming the established resistance mechanisms. One approach is the use of compounds that can permeabilize the outer membrane of Gram-negative bacteria, allowing Novobiocin to reach its target tandfonline.comnih.govfrontiersin.org. Cationic, amphiphilic molecules, such as certain peptides or steroid derivatives, have shown promise as OM permeabilizers, sensitizing Gram-negative bacteria to hydrophobic antibiotics like Novobiocin tandfonline.comfrontiersin.orgfrontiersin.org.
Another strategy involves targeting efflux pumps. Efflux pump inhibitors can block the active extrusion of Novobiocin from bacterial cells, thereby increasing its intracellular concentration and restoring its efficacy biointerfaceresearch.com. While the exact mechanisms of efflux pump inhibitors are not always fully understood, they offer a potential avenue to overcome resistance mediated by these transporters biointerfaceresearch.com.
Combination therapies, where Novobiocin is used in conjunction with other agents, can also be effective. This could involve combining Novobiocin with OM permeabilizers to enhance its entry into Gram-negative bacteria or with inhibitors of other resistance mechanisms. Additionally, targeting the compensatory metabolic pathways observed in resistant strains could offer novel therapeutic avenues scienceopen.com.
Research also suggests that Novobiocin itself can interfere with mechanisms that promote antibiotic resistance, such as DNA damage-induced mutagenesis in Acinetobacter baumannii by inhibiting the SOS response asm.org. This indicates a potential dual role for Novobiocin, both as an antimicrobial and as an agent that can impede the development of resistance.
Table 3: Strategies to Counteract Novobiocin Resistance
| Strategy | Mechanism | Application Against Resistance Mechanism | Source |
| Outer Membrane Permeabilizers | Increase influx of Novobiocin into Gram-negative bacteria | Outer Membrane Permeability Barriers | tandfonline.comnih.govfrontiersin.orgfrontiersin.org |
| Efflux Pump Inhibitors | Block active extrusion of Novobiocin from bacterial cells | Efflux Pumps | biointerfaceresearch.com |
| Combination Therapy | Combine Novobiocin with other agents (e.g., permeabilizers, other inhibitors) | Multiple mechanisms | scienceopen.combiointerfaceresearch.com |
| Targeting Metabolic Adjustments | Inhibit compensatory metabolic pathways in resistant strains | Metabolic Adjustments | scienceopen.com |
| Inhibition of Resistance Induction | Interfere with processes promoting resistance development (e.g., SOS response) | General Resistance Development | asm.org |
Inhibition of DNA Damage Response and Error-Prone Mutagenesis Pathways
Novobiocin's primary mechanism of action involves inhibiting the ATPase activity of DNA gyrase, an enzyme vital for maintaining DNA topology and facilitating processes like replication and repair microbenotes.comnih.gov. This inhibition can interfere with DNA repair pathways. Studies have shown that Novobiocin can inhibit the DNA damage response in bacteria, including the expression of error-prone DNA polymerases nih.govresearchgate.netasm.org.
In Acinetobacter baumannii, a significant nosocomial pathogen, DNA-damaging agents can induce error-prone DNA polymerases, leading to mutations that confer antimicrobial resistance nih.govresearchgate.net. Research indicates that Novobiocin can inhibit the induction of these mutagenic DNA polymerases in A. baumannii, thereby reducing the potential for acquiring resistance through DNA damage-induced mutagenesis nih.govresearchgate.netasm.org. This suggests a potential role for Novobiocin, or its derivatives, in combination therapies to suppress the emergence of resistance driven by DNA repair mechanisms nih.gov.
Furthermore, Novobiocin has been shown to inhibit DNA polymerase theta (POLθ), a protein involved in a "backup" DNA repair pathway in eukaryotic cells cancer.govprobechem.com. While this mechanism is being explored in the context of cancer therapy, it highlights Novobiocin's broader impact on DNA processing enzymes cancer.govprobechem.com.
Research findings on the impact of Novobiocin on mutagenesis frequency in A. baumannii demonstrate its ability to counteract the increase in mutations typically induced by DNA-damaging agents like UV irradiation or ciprofloxacin. nih.govresearchgate.net.
| Treatment Group | Frequency of Rifampin Resistance Mutants |
| Non-treated A. baumannii | Baseline |
| UV irradiation | Increased |
| Ciprofloxacin | Increased |
| Novobiocin | No significant increase |
| UV irradiation + Novobiocin | Suppressed increase |
| Ciprofloxacin + Novobiocin | Suppressed increase |
Based on research findings indicating Novobiocin inhibits the increase in mutagenesis frequency induced by DNA-damaging agents in A. baumannii. nih.govresearchgate.net
Synergistic Approaches with Permeability-Modifying Agents (e.g., Antimicrobial Peptides, Polymyxins)
A major challenge in using Novobiocin against Gram-negative bacteria is its limited ability to penetrate the outer membrane, which contains lipopolysaccharide (LPS) and acts as a barrier nih.govacs.orgharvard.eduacs.org. This intrinsic low permeability contributes to the ineffectiveness of Novobiocin against many Gram-negative pathogens acs.orgmdpi.com. Strategies to overcome this barrier, such as combining Novobiocin with permeability-modifying agents, are being investigated.
Polymyxins, including colistin, are known to bind to LPS and disrupt the outer membrane of Gram-negative bacteria, thereby increasing the permeability to other antibiotics nih.govacs.orgfrontiersin.org. Studies have demonstrated synergistic activity between Novobiocin and polymyxins against Gram-negative bacteria nih.govacs.orgharvard.edu. This synergy was initially attributed to polymyxin-mediated outer membrane disruption allowing increased Novobiocin entry nih.govacs.org.
More recent research has revealed an additional mechanism for this synergy: Novobiocin directly binds to and stimulates LptB, the ATPase component of the LPS transport machine that moves LPS to the cell surface nih.govacs.orgharvard.edunih.gov. This stimulation of LPS transport by Novobiocin contributes significantly to its synergy with polymyxins nih.govacs.orgnih.gov. Novobiocin analogs have been synthesized to separate its DNA gyrase inhibition activity from its LptB stimulatory activity, demonstrating that LptB agonism alone can enhance polymyxin (B74138) lethality nih.govacs.orgharvard.edunih.gov. Optimizing Novobiocin analogs for both gyrase inhibition and LPS transport agonism may lead to more potent combinations with polymyxins, potentially allowing for lower, less toxic doses of polymyxins nih.govacs.orgharvard.edunih.gov.
Antimicrobial peptides (AMPs) and peptidomimetics are also being explored for their ability to permeabilize bacterial membranes and enhance the activity of antibiotics like Novobiocin mdpi.comfrontiersin.orgacs.orgfrontiersin.orgnih.gov. Certain cationic peptides and dilipid ultrashort tetrabasic peptidomimetics have shown the ability to potentiate Novobiocin activity against susceptible and MDR Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii mdpi.comacs.orgfrontiersin.orgnih.govnih.gov. These agents are thought to increase antibiotic cell permeation, potentially through complexation with Novobiocin or disruption of efflux pumps mdpi.com.
Table illustrating synergistic effects with permeability modifiers:
| Permeability Modifier | Example Pathogens Synergized With Novobiocin | Proposed Mechanism of Synergy | Reference |
| Polymyxins (e.g., Colistin) | Gram-negative bacteria (A. baumannii, E. coli, P. aeruginosa) nih.govnih.govrsc.org | Outer membrane disruption, Stimulation of LptB (LPS transport) nih.govacs.orgnih.gov | nih.govacs.orgnih.gov |
| Cationic Peptides/Peptidomimetics | Gram-negative bacteria (E. coli, P. aeruginosa, A. baumannii) mdpi.comacs.orgfrontiersin.orgnih.gov | Increased membrane permeation, potential efflux pump inhibition mdpi.comacs.org | mdpi.comacs.org |
| Homodimeric Tobramycin Adjuvant | Gram-negative bacteria (including carbapenem- and colistin-resistant strains) acs.org | Outer membrane permeabilization acs.org | acs.org |
Repurposing of Novobiocin for Multi-Drug Resistant Pathogens
Despite its withdrawal from systemic clinical use in humans, Novobiocin's mechanism of action and the growing challenge of MDR bacteria have led to renewed interest in its potential repurposing, particularly in combination therapies or for specific resistant pathogens wikipedia.orgresearchgate.netacs.orgnih.gov.
Novobiocin's activity against bacterial DNA gyrase, a target distinct from many commonly used antibiotics, makes it a candidate for combination strategies to combat resistance microbenotes.comscienceopen.com. As discussed, its synergy with polymyxins and certain peptides offers a pathway to enhance its efficacy against difficult-to-treat Gram-negative infections, including those caused by carbapenem-resistant and colistin-resistant strains nih.govharvard.eduacs.org.
Furthermore, research into Novobiocin's effect on DNA repair pathways suggests it could play a role in preventing the acquisition of resistance through mutagenesis in MDR strains like A. baumannii nih.govresearchgate.netasm.orgresearchgate.net. By inhibiting error-prone polymerases, Novobiocin may limit the genetic adaptability of bacteria under antibiotic pressure nih.govresearchgate.net.
Studies have demonstrated that Novobiocin, in combination with specific peptidomimetics, can potentiate activity against MDR clinical isolates of P. aeruginosa, A. baumannii, and Enterobacteriaceae acs.orgfrontiersin.orgnih.govnih.gov. These combinations have shown the ability to reduce the minimum inhibitory concentrations (MICs) of Novobiocin below susceptibility breakpoints for these resistant strains nih.gov.
Beyond bacterial infections, Novobiocin's inhibition of eukaryotic DNA polymerase theta (POLθ) has led to its investigation for repurposing in cancer therapy, particularly for tumors deficient in homologous recombination repair cancer.govprobechem.com. This highlights the compound's diverse biological activities and the potential for exploring its use in areas beyond its original antibacterial application cancer.govprobechem.com.
The potential for repurposing Novobiocin is underscored by its demonstrated activity in various contexts, including against amoxicillin-resistant Streptococcus pneumoniae in mouse models medchemexpress.commedchemexpress.com. While its solo use may be limited by resistance development and other factors, its unique mechanisms of action make it a valuable asset in the search for novel combination therapies and approaches to combat antimicrobial resistance acs.orgscienceopen.com.
Advanced Analytical Methodologies in Novobiocin Research
Chromatographic Techniques for Detection and Quantification
Chromatographic methods are fundamental tools for the separation, identification, and quantification of Novobiocin (B609625) in various matrices. These techniques offer high resolution and sensitivity, making them indispensable for both quality control and intricate biosynthetic studies.
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for assessing the purity of Novobiocin and for monitoring its production during fermentation processes. A simple and rapid HPLC assay can be used to determine residual levels of Novobiocin. researchgate.net The separation is typically achieved on a reversed-phase column, such as an ODS (octadecylsilyl) or C18 column.
For instance, a method for the determination of Novobiocin in human serum utilizes an ODS reversed-phase column with an isocratic mobile phase of acetonitrile (B52724) and 0.01 M phosphoric acid (80:20, v/v), with UV detection at 340 nm. nih.gov This method is noted for its sensitivity, reproducibility, and minimal sample preparation. nih.gov In biosynthetic studies of Novobiocin by Streptomyces spheroides, metabolites are analyzed by HPLC on an RP18-5 column with a linear gradient of methanol (B129727) in aqueous formic acid, and detection at 305 nm. nih.gov This allows for the tracking of Novobiocin production and the identification of related biosynthetic intermediates, such as novobiocic acid. nih.gov The ability to monitor the formation of secondary products through HPLC analysis is crucial for understanding and optimizing the antibiotic's biosynthetic pathway. nih.gov
Table 1: HPLC Parameters for Novobiocin Analysis
| Parameter | Specification | Source |
|---|---|---|
| Column | ODS Reversed-Phase | nih.gov |
| Mobile Phase | Acetonitrile-0.01 M Phosphoric Acid (80:20, v/v) | nih.gov |
| Detection | UV at 340 nm | nih.gov |
| Application | Purity analysis in human serum | nih.gov |
| Column | Multosphere RP18-5 | nih.gov |
| Mobile Phase | Linear gradient from 60% to 100% methanol in 1% aqueous formic acid | nih.gov |
| Detection | UV at 305 nm | nih.gov |
For the detection of Novobiocin at very low concentrations, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice due to its superior sensitivity and specificity. This technique is particularly valuable for trace analysis in complex biological matrices. A rapid and simple method for detecting Novobiocin in samples such as chicken and fish tissues, milk, and human serum involves a methanol-based extraction followed by LC-electrospray tandem mass spectrometry (LC-ESI-MS/MS) in positive ion mode. nih.gov
The sample preparation can be streamlined using centrifugal ultrafiltration. nih.gov Chromatographic separation is often performed on a TSK-GEL ODS 100 V column using a mobile phase consisting of 0.5% formic acid in a water/methanol gradient. nih.gov This methodology has been validated with a linear detection range of 5-100 ppb in the matrix solution. nih.gov The high recovery rates, ranging from 71% to 95% in various tissues, underscore the robustness of LC-MS/MS for regulatory and research applications requiring trace-level quantification. nih.gov
Spectroscopic and Computational Approaches for Molecular Interaction Analysis
Understanding the interaction of Novobiocin with its molecular targets is crucial for elucidating its mechanism of action and for the rational design of new derivatives. A combination of spectroscopic and computational techniques provides deep insights into these interactions.
Fluorescence-based assays are powerful tools for studying the binding affinity of inhibitors to their target enzymes. In the context of Novobiocin, which targets the GyrB subunit of DNA gyrase, fluorescence spectroscopy can be employed to determine its inhibitory activity. A fluorescence polarization (FP) assay has been developed to detect inhibitors that bind to the ATP binding domain of GyrB. nih.gov This assay utilizes a fluorescently labeled probe that mimics Novobiocin's binding. When the probe is bound to the larger GyrB protein, its rotation slows, leading to a high fluorescence polarization. In the presence of a competing inhibitor like Novobiocin, the probe is displaced, resulting in a decrease in fluorescence polarization.
Another approach is a supercoiling-dependent fluorescence quenching (SDFQ) method. nih.gov This high-throughput screening assay can identify inhibitors of bacterial DNA gyrase. The potency of known inhibitors, such as Novobiocin, can be quantified by determining their IC50 values, with one study reporting an IC50 of 26 nM for Novobiocin against E. coli DNA gyrase. nih.gov These fluorescence-based methods provide a sensitive and quantitative means to assess the binding affinity and inhibitory potential of Novobiocin and its analogs.
Computational methods, including molecular docking and molecular dynamics (MD) simulations, offer atomic-level insights into the interaction between Novobiocin and its target, DNA gyrase. Molecular docking studies are used to predict the binding conformation of Novobiocin within the ATP-binding site of the GyrB subunit. researchgate.netnih.gov These studies often utilize the crystal structure of the DNA gyrase B chain in complex with Novobiocin (PDB ID: 1KIJ) as a reference. nih.govekb.eg Docking simulations can help to identify key amino acid residues involved in the binding and to understand the structural basis of inhibition. nih.gov
Molecular dynamics simulations provide a time-resolved view of the ligand-target complex, offering insights into its stability and dynamics. researchgate.netnih.gov These simulations can be used to study the conformational changes in both the ligand and the protein upon binding. researchgate.net By simulating the behavior of the Novobiocin-GyrB complex over time, researchers can gain a deeper understanding of the forces that stabilize the interaction and the mechanism by which Novobiocin inhibits the ATPase activity of GyrB. mdpi.com
Table 2: Key Parameters in Molecular Docking of Novobiocin
| Parameter | Description | Source |
|---|---|---|
| Protein Target | E. coli DNA gyrase B (GyrB) | researchgate.netnih.gov |
| PDB ID | 1AJ6, 1KIJ | nih.govekb.egnih.gov |
| Binding Site | ATP-active site | nih.govnih.gov |
| Docking Score | -6.30 kcal/mol (re-docked) | nih.gov |
Hydrogen Deuterium (B1214612) Exchange-Mass Spectrometry (HDX-MS) is a powerful technique for studying protein conformational dynamics, protein-protein interactions, and protein-ligand interactions. nih.gov This method measures the rate of exchange of backbone amide hydrogens with deuterium in the solvent. The exchange rate is dependent on the solvent accessibility and hydrogen bonding of the amide protons, providing information about the protein's structure and dynamics. americanlaboratory.com
In the context of Novobiocin research, HDX-MS could be employed to probe the conformational changes in DNA gyrase upon Novobiocin binding. By comparing the deuterium uptake of the enzyme in its free and Novobiocin-bound states, it would be possible to identify regions of the protein that become more or less dynamic upon ligand binding. nih.gov This can reveal allosteric effects and provide insights into how Novobiocin binding at the ATP site leads to the inhibition of enzyme activity. The typical workflow for an HDX-MS experiment involves diluting the protein into a D₂O buffer to initiate the exchange, quenching the reaction at various time points by lowering the pH and temperature, digesting the protein into peptides, and analyzing the mass of the peptides by LC-MS. nih.gov This powerful technique offers a detailed view of the conformational dynamics that govern the interaction between Novobiocin and its target. nih.gov
Emerging Research Directions and Future Prospects for Novobiocin and Its Analogues
Repurposing and Novel Therapeutic Applications Beyond Traditional Antibacterial Use
Research into repurposing novobiocin (B609625) has revealed its potential in areas beyond bacterial infections, particularly in oncology and against other pathogens. Novobiocin has been found to act on eukaryotic cells by inhibiting the 90 kDa heat shock protein (Hsp90), a molecular chaperone crucial for the folding and stability of many proteins, including oncoproteins involved in cancer progression eurekaselect.comnih.gov. Unlike some other Hsp90 inhibitors that bind to the N-terminal domain, novobiocin binds to a previously unrecognized ATP-binding site in the C-terminal domain of Hsp90 nih.govnih.gov. This C-terminal inhibition may offer advantages, as it might avoid the induction of pro-survival heat shock responses sometimes seen with N-terminal inhibitors eurekaselect.comucl.ac.uk.
Studies have demonstrated that novobiocin can induce the degradation of Hsp90-dependent client proteins in a concentration-dependent manner, a characteristic of Hsp90 inhibition nih.gov. Furthermore, modifications to the novobiocin scaffold have led to analogues with significantly enhanced anti-proliferative activity against various cancer cell lines, including breast, colon, prostate, and lung cancers nih.govresearchgate.netresearchgate.net. For instance, some analogues have shown up to 1000-fold greater efficacy in anti-proliferative assays compared to novobiocin nih.govresearchgate.net.
Beyond Hsp90, novobiocin has shown activity as a potent and specific inhibitor of DNA polymerase theta (POLθ or POLQ) probechem.com. POLθ is an enzyme involved in DNA repair, and its inhibition selectively kills tumor cells with defects in homologous recombination, such as those with abnormal BRCA1 or BRCA2 genes probechem.comtechnologynetworks.comdana-farber.org. This finding is particularly significant for overcoming resistance to PARP inhibitors, a common issue in treating BRCA-deficient cancers technologynetworks.comdana-farber.org. Clinical trials of novobiocin for patients with BRCA-deficient cancers that have developed resistance to PARP inhibitors are underway technologynetworks.comdana-farber.org.
Novobiocin and its derivatives are also being investigated for activity against other challenging pathogens. For example, research is exploring its efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis, and Neisseria gonorrhoeae, which has developed multi-drug resistance nih.govnih.gov. In silico studies have also suggested the potential for novobiocin and other aminocoumarin antibiotics like coumermycin and clorobiocin (B606725) to inhibit key enzymes of SARS-CoV-2, such as the main protease and RNA-dependent RNA polymerase, highlighting a potential for repurposing in antiviral therapy, although this requires biological validation pensoft.net.
Application in Combinatorial Biosynthesis for Generating Diverse Compound Libraries
Combinatorial biosynthesis is a powerful approach that leverages the genetic machinery of microorganisms to create novel natural product analogues. The biosynthetic gene clusters for aminocoumarin antibiotics, including novobiocin, clorobiocin, and coumermycin A1, have been identified and their gene functions largely elucidated nih.govresearchgate.netnih.gov. These gene clusters, found in Streptomyces species, provide a platform for generating diverse libraries of related compounds.
By interchanging genes involved in the biosynthesis of different aminocoumarin antibiotics or creating hybrid genes, researchers can engineer microorganisms to produce modified or entirely new antibiotics nih.gov. Rapid and versatile methods for the heterologous expression of these gene clusters in hosts like Streptomyces coelicolor have been developed, allowing for the production of these antibiotics and their analogues nih.gov. Genetic modification techniques, such as lambda RED-mediated homologous recombination, enable targeted gene replacements or deletions within the biosynthetic clusters, leading to the formation of numerous new aminocoumarin derivatives nih.gov. This rational generation of antibiotics with modified structures is a key strategy in the search for compounds with improved properties, such as enhanced activity against resistant strains or reduced toxicity nih.govnih.gov.
Rational Design of Next-Generation Inhibitors with Improved Target Specificity and Efficacy
The discovery of novobiocin's activity against eukaryotic targets, particularly Hsp90 and POLθ, has spurred significant efforts in the rational design of analogues with improved specificity and efficacy for these targets. Structure-activity relationship (SAR) studies have been crucial in identifying key structural elements of novobiocin responsible for its activity against different targets nih.govresearchgate.net.
For Hsp90 inhibition, modifications to the benzamide (B126) side chain, the coumarin (B35378) core, and the noviose sugar moiety of novobiocin have been explored nih.govnih.gov. These modifications have led to the development of analogues with significantly enhanced anti-proliferative activity against cancer cell lines nih.govresearchgate.net. For example, some studies have focused on replacing the sugar moiety or modifying the amide linkage to improve Hsp90 inhibitory activity researchgate.netresearchgate.net. Ring-constrained analogues have also been designed and evaluated, providing insights into the Hsp90 C-terminal binding site and yielding molecules with improved inhibitory activity acs.org.
Rational design efforts are also focused on developing novobiocin analogues that selectively target POLθ for cancer therapy probechem.com. Understanding the binding mode of novobiocin to the POLθ ATPase domain is guiding the design of next-generation inhibitors probechem.comfrontiersin.org.
Furthermore, the observation that novobiocin can stimulate the activity of the lipopolysaccharide (LPS) transporter LptB in Gram-negative bacteria, in addition to inhibiting DNA gyrase, has opened another avenue for rational design researchgate.netacs.org. Analogues are being synthesized to separate these two activities, potentially leading to compounds that specifically enhance the activity of other antibiotics, such as polymyxins, by increasing their transport across the bacterial outer membrane nih.govacs.org. This synergistic approach could allow for the use of lower, less toxic doses of polymyxins nih.govacs.org.
Utilization of Novobiocin as a Biochemical Probe for Fundamental Biological Processes
Novobiocin's ability to interact with specific ATP-binding sites in various proteins makes it a valuable biochemical probe for studying fundamental biological processes.
Studies on DNA Replication and Repair Mechanisms
As a known inhibitor of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and segregation, novobiocin has been used extensively to study these processes in bacteria oup.comasm.org. Its mechanism of inhibiting the ATPase activity of these type II topoisomerases provides a tool to understand the role of ATP hydrolysis in DNA supercoiling and decatenation wikipedia.orgmdpi.com.
In eukaryotic cells, while higher concentrations are typically required, novobiocin has also been used to investigate DNA replication and repair. It has been shown to inhibit semi-conservative DNA replication in mammalian cells psu.edu. Furthermore, its interaction with POLθ, a key enzyme in the alternative end joining (Alt-EJ) DNA repair pathway, makes it a probe for studying this specific repair mechanism, particularly in the context of homologous recombination deficiency probechem.comfrontiersin.org. Studies using novobiocin have helped demonstrate the overdependence of BRCA1/2-deficient tumors on POLθ for survival technologynetworks.com.
Investigations into Protein Chaperone Dynamics
Novobiocin's interaction with the C-terminal domain of Hsp90 has made it a significant tool for investigating the dynamics and function of this crucial molecular chaperone nih.govnih.gov. By binding to the C-terminal ATP-binding site, novobiocin can influence the conformational cycle of Hsp90 and its interaction with co-chaperones and client proteins nih.govfrontiersin.org.
Research using novobiocin has helped to reveal the existence of a second ATP-binding site on Hsp90, distinct from the well-characterized N-terminal site targeted by other inhibitors like geldanamycin (B1684428) nih.govnih.gov. This has expanded the understanding of Hsp90's complex regulatory mechanisms. Novobiocin's ability to induce the degradation of Hsp90 client proteins provides a method to study the dependence of various signaling molecules and oncoproteins on Hsp90 for their stability and function nih.govfrontiersin.org.
Elucidation of ATP Hydrolysis Coupling in Transport Systems
Recent research has highlighted a novel interaction of novobiocin with the lipopolysaccharide (LPS) transporter LptB in Gram-negative bacteria researchgate.netacs.org. LptB is an ATPase that powers the transport of LPS to the outer membrane nih.gov. Novobiocin has been shown to bind to LptB at an interface between the ATPase subunits and the transmembrane subunits, stimulating its ATPase activity and increasing the rate of LPS transport researchgate.netacs.orgnih.gov.
This unexpected finding positions novobiocin as a valuable probe for understanding how ATP hydrolysis is coupled to LPS transport across the bacterial envelope researchgate.netacs.orgnih.gov. Co-crystal structures of novobiocin bound to LptB have provided structural insights into this interaction, which is the first reported structure of a non-substrate small molecule bound to the nucleotide-binding domain of an ABC transporter nih.gov. This allows researchers to study the molecular mechanisms by which ATP hydrolysis drives the translocation of LPS, a critical component of the Gram-negative outer membrane.
Q & A
Q. What is the primary mechanism of action of Albamycin (novobiocin), and how can researchers validate this in experimental settings?
this compound (novobiocin) inhibits bacterial DNA gyrase, an enzyme critical for DNA replication. To validate this, researchers can:
- Perform in vitro gyrase inhibition assays using purified enzyme and measure ATPase activity .
- Conduct high-content screening (HCS) to observe morphological changes in bacterial cells (e.g., elongated morphology due to disrupted DNA processes) .
- Use serial dilutions of pure novobiocin to confirm dose-dependent effects and compare results with phenotypic databases .
Q. What are the critical chemical identifiers for this compound, and how can they ensure accurate literature searches?
Key identifiers include:
- CAS Number : 1476-53-5 (novobiocin sodium salt) .
- Synonyms : Cathomycin sodium, Streptomyces-derived antibiotic, and 31+ additional variants .
- Molecular Formula : C₃₁H₃₅N₂O₁₁·Na . Researchers should cross-reference these identifiers in authoritative databases (e.g., PubChem, CAS SciFinder) and primary literature to avoid misidentification .
Q. How should this compound be documented in experimental protocols to ensure reproducibility?
- Specify the compound’s source, purity (e.g., ≥95%), and storage conditions (e.g., -20°C in desiccated form) .
- Detail preparation methods (e.g., solvent used, stock concentration) and sterilization protocols .
- Include batch numbers and manufacturer information to trace variability .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy data across bacterial strains or experimental models?
- Iterative Analysis : Compare results across multiple assays (e.g., MIC assays vs. HCS morphology) to identify strain-specific resistance mechanisms .
- Statistical Validation : Apply rigorous statistical thresholds (e.g., p < 0.01 with Bonferroni correction) to exclude false positives .
- Meta-Analysis : Aggregate data from peer-reviewed studies using standardized metrics (e.g., IC₅₀ values) while controlling for variables like pH and temperature .
Q. What methodological considerations are critical when designing dose-response studies for this compound?
- Concentration Ranges : Use log-fold dilutions (e.g., 0.1–100 μg/mL) to capture full sigmoidal curves .
- Control Groups : Include untreated controls and gyrase-positive/negative strains to validate target specificity .
- Data Normalization : Express results as percentage inhibition relative to controls and account for solvent toxicity .
Q. How can this compound’s mechanism inform novel antibacterial combination therapies?
- Synergy Screening : Pair this compound with β-lactams or efflux pump inhibitors, and assess fractional inhibitory concentration (FIC) indices .
- Morphological Profiling : Use HCS to identify compounds that amplify this compound-induced elongation, indicating synergistic disruption of cell division .
- Computational Modeling : Predict binding interactions between this compound and gyrase mutants using molecular docking tools .
Methodological Best Practices
Q. What frameworks are recommended for formulating research questions on this compound’s applications?
- PICO Framework : Define Population (e.g., Gram-positive pathogens), Intervention (this compound dosage), Comparison (standard antibiotics), and Outcome (MIC reduction) .
- FINER Criteria : Ensure questions are Feasible (e.g., lab resources), Interesting (unexplored resistance mechanisms), Novel (combination therapies), Ethical (non-human models), and Relevant (AMR crisis) .
Q. How should researchers present this compound-related data in manuscripts to meet journal standards?
- Tables : Use Roman numerals, footnotes for abbreviations, and ensure self-contained explanations (e.g., "Table I: MIC values for 10 bacterial strains") .
- Figures : Limit chemical structures in graphics; focus on dose-response curves or morphological images .
- Supplementary Data : Upload raw HCS images, dilution protocols, and statistical code to repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
